Benzyl 4-amino-2,2-dimethylbutanoate hcl
Description
Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride is a synthetic organic compound featuring a butanoate ester backbone substituted with a benzyl ester group, a primary amino group at the 4-position, and two methyl groups at the 2-position. The hydrochloride salt enhances its solubility in polar solvents. Key functional groups include the ester moiety, amino group, and branched alkyl chain, which influence reactivity, stability, and biological activity .
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
benzyl 4-amino-2,2-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,8-9-14)12(15)16-10-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3;1H |
InChI Key |
RYHXXEHUSOUXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The hydrochloride salt formation is achieved through the addition of hydrochloric acid to the esterified product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Benzyl 4-amino-2,2-dimethylbutanoate HCl with four analogs based on molecular structure, functional groups, and key properties:
Stability and Reactivity
- Benzyl ester derivatives (e.g., this compound) are prone to hydrolysis under acidic or basic conditions due to the ester group. The benzyl moiety may confer oxidative instability compared to methyl or tert-butyl esters .
- Methyl ester analogs (e.g., Methyl 4-amino-2,2-dimethylbutanoate HCl) exhibit moderate stability but are more susceptible to enzymatic degradation in biological systems .
- tert-Butyl esters are highly stable toward hydrolysis due to steric protection, making them suitable for prolonged storage .
Critical Analysis of Data Gaps
- Direct experimental data on this compound’s solubility, stability, and toxicity are absent in the provided evidence. Inferences are drawn from structural analogs.
- Collision cross-section (CCS) predictions for Methyl 4-amino-2,2-dimethylbutanoate HCl suggest utility in mass spectrometry-based workflows, but analogous data for the benzyl derivative are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
